molecular formula C7H3F4IO B3095439 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene CAS No. 1263057-89-1

4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene

Cat. No.: B3095439
CAS No.: 1263057-89-1
M. Wt: 306.00 g/mol
InChI Key: QNUJXCYQMARCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene is a versatile halogenated aromatic building block primarily used in chemical synthesis and life science research. Its molecular structure incorporates both a iodine substituent, which serves as an excellent handle for metal-catalyzed cross-coupling reactions such as Suzuki or Sonogashira reactions, and a trifluoromethoxy group, known to profoundly influence the properties of bioactive molecules. In pharmaceutical and agrochemical research, the trifluoromethoxy group is a key moiety used to enhance the lipophilicity and metabolic stability of candidate molecules, which can improve their absorption and bioavailability. The presence of this group is a recognized strategy in modern medicinal chemistry to fine-tune the electronic and steric parameters of lead compounds. This compound is therefore highly valuable for constructing more complex molecules that require this specific aromatic scaffold. The product is intended for research and further manufacturing applications only. It is strictly not for direct human, veterinary, or household use.

Properties

IUPAC Name

4-fluoro-2-iodo-1-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4IO/c8-4-1-2-6(5(12)3-4)13-7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUJXCYQMARCJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)I)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501246371
Record name Benzene, 4-fluoro-2-iodo-1-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263057-89-1
Record name Benzene, 4-fluoro-2-iodo-1-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263057-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 4-fluoro-2-iodo-1-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501246371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene typically involves halogenation and substitution reactions. One common method is the iodination of 4-fluoro-1-(trifluoromethoxy)benzene using iodine and a suitable oxidizing agent. The reaction is usually carried out in the presence of a catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using advanced reactors and continuous flow systems. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly employed.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups into the benzene ring.

Scientific Research Applications

4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to biological targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural Analogs and Differences
Compound Name CAS Number Molecular Formula Substituent Positions Key Differences
2-Fluoro-1-iodo-4-(trifluoromethoxy)benzene 1321963-74-9 C₇H₃F₄IO 1: -OCF₃; 2: I; 4: F Iodine at position 1 vs. 2
4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene 105529-58-6 C₇H₃BrF₄O 1: -OCF₃; 2: F; 4: Br Bromine replaces iodine at position 4
1-Iodo-2-(trifluoromethoxy)benzene 175278-00-9 C₇H₄F₃IO 1: I; 2: -OCF₃ Lacks fluorine at position 4
4-Fluoro-2-methoxy-1-(trifluoromethyl)benzene 1114809-20-9 C₈H₆F₄O 1: -CF₃; 2: -OCH₃; 4: F Methoxy and trifluoromethyl vs. iodine/trifluoromethoxy

Key Observations :

  • Halogen Position : Iodine at position 2 (target compound) vs. 1 (1321963-74-9) alters steric and electronic effects, impacting coupling reactions .
  • Halogen Type : Bromine (105529-58-6) offers different reactivity in Pd-catalyzed arylations compared to iodine .
  • Substituent Effects : Trifluoromethoxy (-OCF₃) is more electron-withdrawing than methoxy (-OCH₃), increasing electrophilicity .

Reactivity in Cross-Coupling Reactions

Pd-Catalyzed Arylations :

  • Bromo Analogs : 1-Bromo-4-(trifluoromethoxy)benzene reacts efficiently with heteroarenes (e.g., thiophenes, imidazoles) under Pd catalysis, yielding products in >90% efficiency .
  • Iodo Analogs : Iodine’s larger atomic radius and weaker C-I bond (vs. C-Br) may enhance oxidative addition in catalysis but reduce stability under harsh conditions .
  • Steric Effects : Ortho-substituted iodine in the target compound may hinder coupling reactions compared to para-substituted bromine derivatives .

Physical and Electronic Properties

Molecular Weight and Polarity :

  • The iodine atom increases molecular weight (e.g., 302.03 g/mol for 1-iodo-2-methoxy-4-(trifluoromethyl)benzene ) compared to bromine or fluorine analogs.
  • Trifluoromethoxy groups enhance hydrophobicity and thermal stability .

Electronic Effects :

  • Fluorine and trifluoromethoxy groups withdraw electron density, polarizing the aromatic ring and directing electrophilic substitution to meta/para positions .

Biological Activity

4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological effects, mechanisms of action, and relevant case studies associated with this compound.

4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene is characterized by its unique trifluoromethoxy group and halogen substitutions, which influence its reactivity and biological interactions. Its structure can be represented as follows:

C7H3F4IO\text{C}_7\text{H}_3\text{F}_4\text{I}\text{O}

The biological activity of 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene is primarily attributed to its ability to interact with various biochemical pathways. The trifluoromethoxy group is known to enhance lipophilicity, which may facilitate membrane penetration and interaction with cellular targets.

Target Interactions

Research indicates that this compound may target:

  • Enzymes : Potential inhibition of certain enzymes involved in metabolic processes.
  • Receptors : Possible modulation of receptor activity, affecting signaling pathways.

Biological Activity Overview

The compound's biological activities have been explored in various studies, highlighting its potential in therapeutic applications.

Table 1: Summary of Biological Activities

Activity Effect Reference
Enzyme InhibitionModerate inhibition of COX-2
Antioxidant ActivityFree radical scavenging potential
CytotoxicityInhibition against MCF-7 cells
Protein LabelingEffective biotinylation

Study 1: Enzyme Inhibition

A study evaluated the inhibitory effects of 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene on cyclooxygenase enzymes (COX). The results indicated moderate inhibition, suggesting potential anti-inflammatory properties. The compound exhibited an IC50 value of approximately 10.4 μM against COX-2.

Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of the compound on breast cancer cell lines (MCF-7). The findings revealed significant cytotoxicity, with IC50 values indicating effective cell growth inhibition at micromolar concentrations.

Study 3: Antioxidant Activity

The antioxidant capacity was evaluated using various assays, demonstrating that the compound effectively scavenged free radicals. This activity suggests a protective role against oxidative stress-related cellular damage.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene, and what key reaction conditions are involved?

  • Methodology : Synthesis typically involves sequential halogenation and functional group substitution. For example:

Fluorination : Introduce fluorine via electrophilic aromatic substitution using reagents like Selectfluor® in polar aprotic solvents (e.g., DMF) at 80–100°C .

Trifluoromethoxy Introduction : Use trifluoromethylation reagents (e.g., CF₃OTf) with a Lewis acid catalyst (e.g., BF₃·Et₂O) in dichloromethane at 0°C to room temperature .

Iodination : Direct iodination via iodine monochloride (ICl) in acetic acid at 50–70°C, leveraging the directing effects of fluorine and trifluoromethoxy groups .

  • Critical Parameters : Temperature control during iodination minimizes polyhalogenation. Solvent choice (e.g., acetic acid vs. DCM) impacts regioselectivity .

Q. How can researchers characterize the structure and purity of 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine environments (δ ~ -55 to -60 ppm for CF₃O; δ ~ -110 ppm for aromatic F). ¹H NMR confirms substitution patterns via coupling constants .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 334.93) and isotopic patterns for iodine .
  • X-ray Crystallography : Resolves crystal packing and bond angles, critical for confirming regiochemistry .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) or GC-MS ensures >95% purity.

Q. What safety protocols are essential when handling 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene?

  • PPE Requirements : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .
  • Waste Management : Segregate halogenated waste (e.g., iodine byproducts) and neutralize acidic residues (e.g., from iodination) before disposal .

Advanced Research Questions

Q. How can contradictory data on reaction yields or regioselectivity be resolved during synthesis optimization?

  • Systematic Approach :

Parameter Screening : Vary solvents (polar vs. nonpolar), catalysts (e.g., Pd vs. Cu), and temperatures using design-of-experiments (DoE) software .

Mechanistic Studies : Use DFT calculations (e.g., Gaussian) to model transition states and identify steric/electronic barriers to iodination .

In Situ Monitoring : React-IR or LC-MS tracks intermediate formation (e.g., iodonium ions) to pinpoint side reactions .

  • Case Study : Lower yields in iodination may arise from competing trifluoromethoxy group hydrolysis; anhydrous conditions and inert atmospheres mitigate this .

Q. What strategies optimize cross-coupling reactions using 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene as a substrate?

  • Palladium-Catalyzed Couplings :

  • Suzuki-Miyaura : Employ Pd(PPh₃)₄ with arylboronic acids in THF/K₂CO₃ at 80°C. The iodine substituent enhances oxidative addition kinetics .
  • Heck Reaction : Use Pd(OAc)₂ with styrenes in DMF/Et₃N (120°C) for alkene functionalization .
    • Challenges : The electron-withdrawing CF₃O group reduces nucleophilicity; additives like Cs₂CO₃ improve coupling efficiency .

Q. How can computational chemistry predict the electronic effects of substituents on reactivity?

  • Methods :

  • Hammett Analysis : Calculate σ values for substituents (e.g., σₚ for CF₃O = +0.54) to predict directing effects in electrophilic substitution .
  • Frontier Molecular Orbital (FMO) Theory : HOMO/LUMO surfaces (via Gaussian) reveal sites for nucleophilic/electrophilic attack .
    • Case Study : The CF₃O group’s strong −I effect deactivates the benzene ring, directing iodination to the ortho position relative to fluorine .

Q. What methodologies evaluate the biological interactions of 4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against cytochrome P450 isoforms (e.g., CYP3A4) using fluorogenic substrates .
  • Protein Binding : Isothermal titration calorimetry (ITC) quantifies binding affinity to serum albumin .
    • In Silico Studies : Molecular docking (AutoDock Vina) models interactions with target proteins (e.g., kinases) .

Q. How can hazardous intermediates generated during synthesis be safely managed?

  • Mitigation Strategies :

  • In Situ Trapping : Use scavengers (e.g., silica-thiol for iodine) to neutralize reactive intermediates .
  • Continuous Flow Systems : Microreactors minimize exposure to toxic gases (e.g., HI) and improve heat dissipation .
    • Waste Treatment : Alkaline hydrolysis (NaOH/EtOH) degrades iodinated byproducts into less hazardous species .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene
Reactant of Route 2
Reactant of Route 2
4-Fluoro-2-iodo-1-(trifluoromethoxy)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.